![molecular formula C21H23N5O4S B2447498 1-(pyridin-2-ylmethyl)-3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1251624-89-1](/img/structure/B2447498.png)
1-(pyridin-2-ylmethyl)-3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylic acid
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Description
1-(pyridin-2-ylmethyl)-3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Complex Formation
Research by Patel and Agravat (2009) explored the formation of electrophilic complexes using pyridine derivatives. They synthesized 2-[4-(Substituted benzothiazol-2-yl)aminosulfonylanilino]pyridine-3-carboxylic acids from 2-chloropyridine-3-carboxylic acid and corresponding substituted 2-(p-aminobenzenesulfonylamido)benzothiazole. This process involved the creation of an electrophilic N-acetyl-pyridinium complex, highlighting the significance of pyridine derivatives in forming electrophilic complexes useful in various chemical reactions (Patel & Agravat, 2009).
Antiproliferative Activity Against Cancer Cell Lines
A study by Şeyma Cankara Pirol et al. (2014) synthesized novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid. These compounds were evaluated for their antiproliferative activities against various human cancer cell lines. The findings suggest that certain derivatives, particularly those with a 2-chloro-4-pyridinyl group, exhibited significant cytotoxic activity, indicating the potential of pyrazole-piperazine derivatives in cancer treatment (Cankara Pirol et al., 2014).
Antibacterial and Antifungal Activities
Another study conducted by Patel and Agravat (2007) focused on the synthesis of new pyridine derivatives with potential antibacterial and antifungal properties. They prepared 2-(p-aminophenylsulfonamido) substituted benzothiazole using a mixture of pyridine and acetic anhydride. These compounds were tested for their antimicrobial activities, demonstrating the relevance of pyridine derivatives in the development of new antimicrobial agents (Patel & Agravat, 2007).
Dopamine Receptor Binding
Research by Yang Fang-wei (2013) synthesized 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine and assessed its in vitro receptor binding assay. The study determined the affinity constants of the compound for various dopamine receptors, suggesting its potential as a dopamine D4 receptor ligand. This highlights the significance of pyridine-piperazine compounds in neurological research and potential therapeutic applications (Yang, 2013).
properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-16-5-4-7-18(13-16)24-9-11-26(12-10-24)31(29,30)20-19(21(27)28)15-25(23-20)14-17-6-2-3-8-22-17/h2-8,13,15H,9-12,14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBFBPSAMPRAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylic acid |
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